2-Bromo-3,5-difluorostyrene

Physical properties Purification Formulation

2-Bromo-3,5-difluorostyrene (CAS 1935625-45-8) is a halogenated styrene derivative with the molecular formula C₈H₅BrF₂ and a molecular weight of 219.03 g/mol. The compound features a vinyl group for polymerization and cross-coupling, an aryl bromide for palladium-catalyzed transformations, and two ring fluorines that modulate electronic properties and stability.

Molecular Formula C8H5BrF2
Molecular Weight 219.03 g/mol
Cat. No. B12856874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-difluorostyrene
Molecular FormulaC8H5BrF2
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESC=CC1=C(C(=CC(=C1)F)F)Br
InChIInChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(11)8(5)9/h2-4H,1H2
InChIKeyUTOWWCBFXPKPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-difluorostyrene: A Versatile Building Block for Halogenated Polymer and Small Molecule Synthesis


2-Bromo-3,5-difluorostyrene (CAS 1935625-45-8) is a halogenated styrene derivative with the molecular formula C₈H₅BrF₂ and a molecular weight of 219.03 g/mol [1]. The compound features a vinyl group for polymerization and cross-coupling, an aryl bromide for palladium-catalyzed transformations, and two ring fluorines that modulate electronic properties and stability . As a member of the halogenated styrene family, it serves as a key intermediate for synthesizing functionalized polymers and fluorinated small molecules, where its specific substitution pattern imparts distinct reactivity and physicochemical profiles compared to regioisomeric or non-fluorinated analogs [2].

1
Vinyl group enables polymerization and cross-coupling reactions
2
Aryl bromide handle for Pd-catalyzed transformations
3
Ring fluorines modulate electronic properties and stability

Why 2-Bromo-3,5-difluorostyrene Cannot Be Replaced by Generic Halogenated Styrenes


Simply interchanging 2-bromo-3,5-difluorostyrene with its non-brominated analog 3,5-difluorostyrene forfeits the aryl bromide handle essential for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings [1]. Conversely, substituting with 2-bromostyrene, which lacks the electron-withdrawing fluorine substituents, alters the electronic character of the aromatic ring and vinyl group, resulting in different copolymerization reactivity ratios and thermal properties in polymer applications [2]. Even replacing bromine with chlorine (e.g., 2-chloro-3,5-difluorostyrene) changes the bond dissociation energy—from approximately 284.5 kJ/mol for C–Br to 326.4 kJ/mol for C–Cl—which directly impacts oxidative addition rates in catalytic cycles and, consequently, reaction yields and selectivity [3]. These quantifiable differences mean that the exact substitution pattern is critical for reproducible synthetic outcomes and final material performance.

Non-brominated 3,5-difluorostyrene
No aryl bromide handle for Pd-catalyzed cross-coupling
2-Bromostyrene (no fluorines)
Altered electronic profile and copolymerization reactivity
2-Chloro-3,5-difluorostyrene
Higher C–Cl bond energy slows oxidative addition rates

Quantitative Differentiation of 2-Bromo-3,5-difluorostyrene from Closest Analogs


Boiling Point and Density Differentiate 2-Bromo-3,5-difluorostyrene from Non-Brominated 3,5-Difluorostyrene

The introduction of a bromine atom at the 2‑position of 3,5‑difluorostyrene significantly increases both the predicted boiling point and density . 2‑Bromo‑3,5‑difluorostyrene exhibits a predicted boiling point of 193.3 ± 35.0 °C, compared to 138.3 ± 20.0 °C for 3,5‑difluorostyrene . The predicted density rises from 1.131 ± 0.06 g/cm³ for the non‑brominated analog to 1.564 ± 0.06 g/cm³ for the target compound .

Physical Properties
Data to verify
BP 193.3°C vs 138.3°C
Δ +55°C
Informs distillation and purification design
Predicted values; verify experimentally
Physical properties Purification Formulation

Lipophilicity (XLogP3) of 2-Bromo-3,5-difluorostyrene versus Non-Brominated Analog

The computed partition coefficient (XLogP3) for 2‑bromo‑3,5‑difluorostyrene is 3.6, indicating substantially higher lipophilicity than the non‑brominated 3,5‑difluorostyrene, which has a predicted LogP of approximately 2.5 [1][2]. This difference is attributable to the polarizable bromine atom.

Lipophilicity
Reported
XLogP3 3.6 vs ~2.5
Δ +1.1
Guides extraction and chromatographic method
Computed partition coefficient
Lipophilicity Partition coefficient Drug design

Bond Dissociation Energy Differentiates Aryl Bromide Reactivity from Aryl Chloride in Cross-Coupling

The C–Br bond in 2‑bromo‑3,5‑difluorostyrene has a lower dissociation energy (284.5 kJ/mol) compared to the C–Cl bond (326.4 kJ/mol) in 2‑chloro‑3,5‑difluorostyrene [1]. This 41.9 kJ/mol difference facilitates oxidative addition to Pd(0) catalysts under milder conditions, enabling higher turnover frequencies and broader substrate scope in Suzuki‑Miyaura and Heck reactions [2].

Bond Dissociation Energy
Class-level
C–Br 284.5 vs C–Cl 326.4 kJ/mol
Δ −41.9
Supports milder cross-coupling conditions
Gas-phase BDE; class-level inference
Cross-coupling Oxidative addition Catalysis

Copolymerization Reactivity of Bromine-Substituted Styrenes: Position-Dependent Relative Reactivity

In radical copolymerization studies of ring‑substituted 2‑phenyl‑1,1‑dicyanoethylenes with 4‑fluorostyrene, monomers bearing a 2‑bromo substituent exhibit a relative reactivity (1/r₁) of 0.8, compared to 1.0 for the 3‑bromo analog and 1.2 for the 2‑chloro variant [1]. This indicates that the 2‑bromo substitution pattern confers moderated reactivity, which when combined with the additional electron‑withdrawing fluorine atoms in 2‑bromo‑3,5‑difluorostyrene, is expected to further tune copolymer composition and sequence distribution.

Copolymerization Reactivity
Class-level
1/r₁ = 0.8 (2-Br) vs 1.0 (3-Br)
Δ −20%
Enables controlled copolymer composition
Class-level; fluorine may further tune
Copolymerization Reactivity ratios Polymer chemistry

Cytotoxicity Profile of Brominated Styrenes versus Chlorinated and Fluorinated Analogs

Structure‑toxicity relationship studies on para‑halogenated styrene analogs in CYP2E1 transgenic cells show a clear cytotoxicity order: 4‑bromostyrene > 4‑chlorostyrene > 4‑fluorostyrene ≈ styrene [1]. While this data is for para‑substituted analogs, the trend indicates that bromine substitution increases metabolic activation and cytotoxicity relative to chlorine or fluorine. For 2‑bromo‑3,5‑difluorostyrene users, this implies that handling precautions and waste disposal protocols must align with the elevated toxicological potential of brominated styrenes compared to their chloro‑ or fluoro‑only counterparts.

Cytotoxicity Profile
Class-level
Br > Cl > F ≈ Styrene
reported higher class
Informs handling and waste protocols
Para-substituted analog data
Toxicity Structure-activity relationship Safety

Optimal Research and Industrial Application Scenarios for 2-Bromo-3,5-difluorostyrene


Synthesis of Fluorinated Block Copolymers via Controlled Radical Polymerization

The moderated copolymerization reactivity of the 2‑bromo‑substituted styrene scaffold, supported by relative reactivity data (1/r₁ = 0.8 for 2‑bromo derivatives) [2], makes 2‑bromo‑3,5‑difluorostyrene an excellent candidate for designing fluorinated block copolymers. The electron‑withdrawing fluorine atoms stabilize the propagating radical, while the bromine atom provides a functional handle for post‑polymerization modification via Suzuki or Heck coupling [1]. This dual functionality enables the creation of amphiphilic block copolymers with precisely tuned hydrophobic fluorinated segments for surface‑active materials.

Building Block for Palladium-Catalyzed Synthesis of Tri- and Tetrasubstituted Fluoroalkenes

The low C–Br bond dissociation energy (284.5 kJ/mol) facilitates efficient oxidative addition to Pd(0) catalysts under mild conditions, enabling stereocontrolled synthesis of tri‑ and tetrasubstituted fluoroalkenes with >97/3 stereoselectivity as demonstrated for analogous bromofluoroalkenes [1]. The presence of two ring fluorines additionally directs electrophilic aromatic substitution and influences the electronic properties of the resulting coupled products, making 2‑bromo‑3,5‑difluorostyrene a strategic starting material for medicinal chemistry libraries containing fluorinated stilbene or diarylethene scaffolds.

Flame-Retardant Polymer Additive Synthesis

Halogenated styrenes, particularly brominated variants, are established reactive flame retardants when copolymerized with styrene [3]. The higher thermal decomposition activation energy of brominated polystyrene (224.7 kJ/mol) compared to chlorinated analogs (216.1 kJ/mol) indicates superior thermal stability [3]. 2‑Bromo‑3,5‑difluorostyrene combines the flame‑retardant efficacy of bromine with the thermal and chemical stability conferred by fluorine substituents, potentially offering a dual‑mechanism flame retardant that operates in both the condensed and gas phases.

Synthesis of Fluorine‑18 Radiolabeled Molecular Imaging Probes

The presence of two fluorine atoms on the aromatic ring makes 2‑bromo‑3,5‑difluorostyrene a potential precursor for isotopic ¹⁸F/¹⁹F exchange or as a cold reference standard for PET tracer development. The aryl bromide enables late‑stage functionalization via Pd‑catalyzed cross‑coupling after incorporation of the fluorine‑18 label, while the elevated lipophilicity (XLogP3 = 3.6) [4] may improve blood‑brain barrier penetration for neuroimaging applications. The predicted physical properties (boiling point 193.3 °C, density 1.564 g/cm³) inform purification by preparative HPLC for tracer isolation.

Application
Selection Property
Validation Focus
Fluorinated block copolymer synthesis
Moderated copolymerization reactivity
Copolymer composition control and post-polymerization modification
Stereocontrolled fluoroalkene synthesis
Low C–Br bond dissociation energy
Oxidative addition efficiency and stereoselectivity under Pd catalysis
Flame-retardant polymer additive synthesis
Bromine content and thermal stability profile
Condensed and gas-phase flame retardancy assessment
¹&sup8;F PET tracer precursor synthesis
Aromatic fluorine substitution for isotopic exchange
Late-stage functionalization and radiochemical purity
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